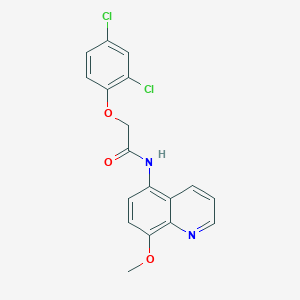

2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of a dichlorophenoxy group and a methoxyquinolinyl group

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2-(2,4-Dichlorphenoxy)-N-(8-Methoxychinolin-5-yl)acetamid umfasst typischerweise die folgenden Schritte:

Bildung von 2,4-Dichlorphenoxyessigsäure: Dies kann durch Reaktion von 2,4-Dichlorphenol mit Chloressigsäure unter basischen Bedingungen erreicht werden.

Kupplung mit 8-Methoxychinolin: Die 2,4-Dichlorphenoxyessigsäure wird dann unter Verwendung eines Kupplungsreagenzes wie EDCI (1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid) in Gegenwart einer Base wie Triethylamin mit 8-Methoxychinolin gekoppelt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren würden wahrscheinlich die Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute und Reinheit zu maximieren und gleichzeitig die Kosten und Umweltauswirkungen zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, Lösungsmittelrecycling und anderen Prinzipien der grünen Chemie umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere an der Methoxygruppe, eingehen, was zur Bildung von Chinonderivaten führt.

Reduktion: Reduktionsreaktionen könnten die Nitrogruppen (falls vorhanden) angreifen und sie in Amine umwandeln.

Substitution: Die Dichlorphenoxygruppe kann nukleophile Substitutionsreaktionen eingehen, bei denen die Chloratome durch andere Nukleophile ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Palladiumkatalysators.

Substitution: Nukleophile wie Natriummethoxid (NaOCH3) oder Kalium-tert-butoxid (KOtBu) können verwendet werden.

Hauptprodukte

Die Hauptprodukte dieser Reaktionen würden von den spezifischen Bedingungen und verwendeten Reagenzien abhängen. Zum Beispiel könnte die Oxidation Chinonderivate ergeben, während die Substitution eine Vielzahl substituierter Phenoxyverbindungen produzieren könnte.

4. Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle.

Biologie: Mögliche Verwendung als Sonde in biochemischen Assays.

Medizin: Untersucht auf seine potenziellen therapeutischen Eigenschaften, wie z. B. entzündungshemmende oder krebshemmende Wirkungen.

Industrie: Mögliche Verwendung als Zwischenprodukt bei der Herstellung von Agrochemikalien oder Arzneimitteln.

5. Wirkmechanismus

Der Wirkmechanismus von 2-(2,4-Dichlorphenoxy)-N-(8-Methoxychinolin-5-yl)acetamid hängt von seiner spezifischen Anwendung ab. In einem medizinischen Kontext könnte es mit bestimmten molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Die beteiligten Pfade könnten die Hemmung der Enzymaktivität, die Störung von Protein-Protein-Wechselwirkungen oder die Modulation von Signaltransduktionswegen umfassen.

Wissenschaftliche Forschungsanwendungen

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Possible use as an intermediate in the production of agrochemicals or pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

2-(2,4-Dichlorphenoxy)essigsäure: Ein einfacheres Analogon ohne den Chinolinrest.

8-Methoxychinolin: Fehlt die Dichlorphenoxygruppe, aber der Chinolinkern ist vorhanden.

N-(2,4-Dichlorphenoxy)acetamid: Ähnliche Struktur, aber ohne die Methoxychinolylgruppe.

Einzigartigkeit

2-(2,4-Dichlorphenoxy)-N-(8-Methoxychinolin-5-yl)acetamid ist einzigartig aufgrund der Kombination der Dichlorphenoxy- und Methoxychinolylgruppen, die im Vergleich zu seinen einfacheren Analoga unterschiedliche chemische und biologische Eigenschaften verleihen können.

Eigenschaften

Molekularformel |

C18H14Cl2N2O3 |

|---|---|

Molekulargewicht |

377.2 g/mol |

IUPAC-Name |

2-(2,4-dichlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide |

InChI |

InChI=1S/C18H14Cl2N2O3/c1-24-16-7-5-14(12-3-2-8-21-18(12)16)22-17(23)10-25-15-6-4-11(19)9-13(15)20/h2-9H,10H2,1H3,(H,22,23) |

InChI-Schlüssel |

TWTFVGPNOYNCTP-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C2C(=C(C=C1)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C=CC=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(azepan-1-yl)-2-(2-chlorophenyl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319307.png)

![N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11319313.png)

![2-{2-[5-(4-Tert-butylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-1-(morpholin-4-yl)ethanone](/img/structure/B11319314.png)

![7-Hydrazino-3,5-dimethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11319319.png)

![N-[2-(3-{[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)phenyl]-2-methylpropanamide](/img/structure/B11319321.png)

![2-(4-fluorophenoxy)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11319322.png)

![2-bromo-N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11319329.png)

![5-Methyl-2-(propan-2-yl)phenyl 5-chloro-2-[(4-chlorobenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11319330.png)

![4-[(2-chlorobenzyl)sulfanyl]-1-(3-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11319337.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-methyl-1-(3-phenyl-2,1-benzoxazol-5-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11319345.png)

![N-(2,1,3-benzothiadiazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11319359.png)

![Methyl 3-{[(8-methyl-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11319366.png)

![N-(2-hydroxy-2-phenylethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11319379.png)

![N-(2-methoxyphenyl)-2-(2-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenoxy)acetamide](/img/structure/B11319383.png)